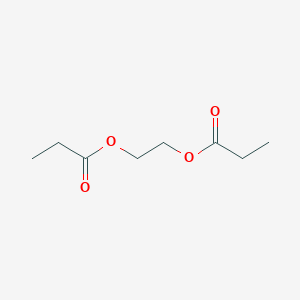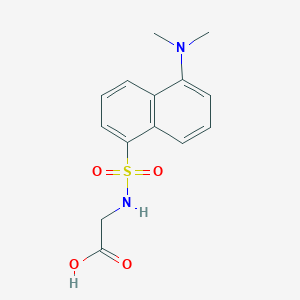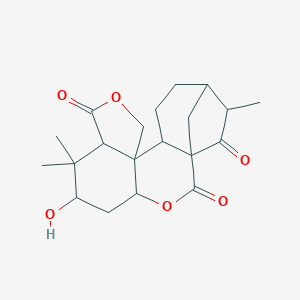
Ememodin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emodin is a naturally occurring anthraquinone derivative that has received significant attention in recent years due to its potential therapeutic applications. It is a yellow crystalline compound, also known as 1,3,8-trihydroxy-6-methylanthraquinone, and is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
The exact mechanism of action of emodin is not fully understood. However, it is believed to exert its effects through various signaling pathways, including the NF-κB and MAPK pathways. Emodin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Emodin has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and apoptosis.
生化和生理效应
Emodin has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in inflammation and oxidative stress. Emodin has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. Additionally, emodin has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer.
实验室实验的优点和局限性
Emodin has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from natural sources. Emodin also exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, emodin also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, emodin has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for emodin research. One area of interest is the development of emodin-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of emodin's effects on gut microbiota, as recent studies have suggested that emodin may modulate the composition of gut microbiota and improve gut health. Additionally, further studies are needed to elucidate the exact mechanisms of action of emodin and its potential interactions with other compounds.
合成方法
Emodin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of Ememodinroxyanthraquinone with methyl iodide under basic conditions. Extraction from natural sources involves the isolation of emodin from plants that contain it, such as Rheum palmatum.
科学研究应用
Emodin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Emodin has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, emodin has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses, including hepatitis B and C viruses.
属性
CAS 编号 |
14237-91-3 |
|---|---|
产品名称 |
Ememodin |
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
InChI 键 |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
规范 SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
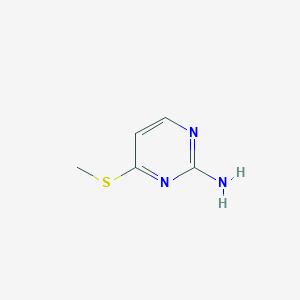
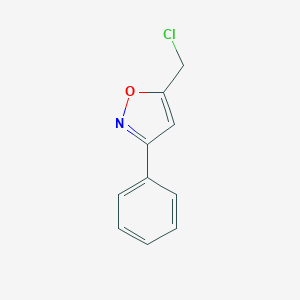
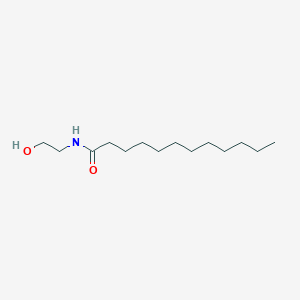
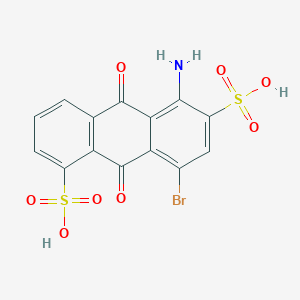
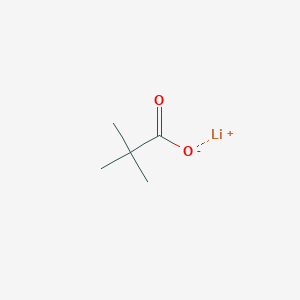
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
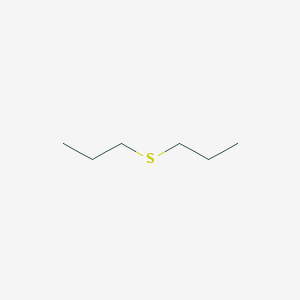

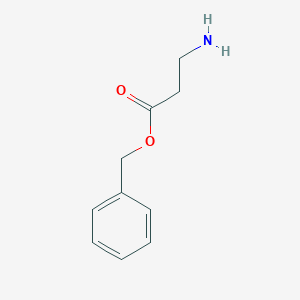

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
